molecular formula C24H31NO3 B11649947 (E)-{2-[4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}[(4-methoxyphenyl)methylidene]amine

(E)-{2-[4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}[(4-methoxyphenyl)methylidene]amine

Cat. No.: B11649947
M. Wt: 381.5 g/mol
InChI Key: PWVDAIZGNIJFFP-UHFFFAOYSA-N
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Description

(E)-{2-[4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}[(4-methoxyphenyl)methylidene]amine is a complex organic compound characterized by its unique structural features. This compound contains a methoxyphenyl group, a dimethyloxan ring, and an ethylideneamine linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{2-[4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}[(4-methoxyphenyl)methylidene]amine typically involves multiple steps, including the formation of the dimethyloxan ring and the introduction of the methoxyphenyl groups. Common synthetic routes may include:

    Formation of Dimethyloxan Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: This can be achieved through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Formation of Ethylideneamine Linkage: This step involves the condensation of an aldehyde with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-{2-[4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}[(4-methoxyphenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ethylideneamine linkage can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(E)-{2-[4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}[(4-methoxyphenyl)methylidene]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-{2-[4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}[(4-methoxyphenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with similar methoxyphenyl groups.

    Anisole: Contains a methoxy group attached to a benzene ring.

    Benzylamine: Features an amine group attached to a benzene ring.

Uniqueness

(E)-{2-[4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}[(4-methoxyphenyl)methylidene]amine is unique due to its combination of structural features, including the dimethyloxan ring and the ethylideneamine linkage, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl]methanimine

InChI

InChI=1S/C24H31NO3/c1-23(2)18-24(14-16-28-23,20-7-11-22(27-4)12-8-20)13-15-25-17-19-5-9-21(26-3)10-6-19/h5-12,17H,13-16,18H2,1-4H3

InChI Key

PWVDAIZGNIJFFP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCN=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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